2-Ethyl-2-methylhexanoyl chloride
Description
Properties
CAS No. |
49802-73-5 |
|---|---|
Molecular Formula |
C9H17ClO |
Molecular Weight |
176.68 g/mol |
IUPAC Name |
2-ethyl-2-methylhexanoyl chloride |
InChI |
InChI=1S/C9H17ClO/c1-4-6-7-9(3,5-2)8(10)11/h4-7H2,1-3H3 |
InChI Key |
KQMKJGXDDZOKPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CC)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Branching Effects: The ethyl and methyl substituents in 2-ethyl-2-methylhexanoyl chloride increase steric hindrance, reducing its reactivity compared to linear hexanoyl chloride. This makes it less prone to nucleophilic attack but enhances stability during storage .
Boiling Point: The higher boiling point of 2-ethyl-2-methylhexanoyl chloride (180°C vs. 153°C for hexanoyl chloride) reflects stronger van der Waals forces due to its larger molecular size and branching .
Flash Point : Its higher flash point (79°C) indicates lower flammability compared to smaller acyl chlorides like isobutyryl chloride, which is highly flammable (flash point ~4°C) .
Reactivity
- Hydrolysis: All acyl chlorides hydrolyze readily to carboxylic acids. However, the branched structure of 2-ethyl-2-methylhexanoyl chloride slows hydrolysis compared to linear analogs due to steric shielding of the electrophilic carbonyl carbon.
- Esterification: It reacts efficiently with alcohols to form esters, but the bulkier substituents may require longer reaction times or elevated temperatures compared to hexanoyl chloride.
- Peroxoester Synthesis: A key industrial application is its use in synthesizing peroxoesters (e.g., t-amyl peroxy-2-ethylhexanoate), where its branching improves thermal stability and controlled radical release during polymerization .
Hexanoyl Chloride (CAS 142-61-0)
Isobutyryl Chloride (CAS 79-30-1)
- Structure : Branched C₄ acyl chloride (two methyl groups at C2).
- Applications : Primarily used in synthesizing dyes and fragrances. Its high reactivity and low flash point limit industrial use compared to larger acyl chlorides.
Notes:
- Both compounds require rigorous personal protective equipment (PPE), including chemical-resistant gloves and eye protection, due to their corrosive nature .
- 2-Ethyl-2-methylhexanoyl chloride’s higher molecular weight and stability reduce volatility, lowering inhalation risks compared to smaller acyl chlorides .
Q & A
Q. Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 162.66 g/mol | |
| Boiling Point | 180°C | |
| Density (20°C) | 0.95 kg/L | |
| Flash Point | 79°C (TOC) | |
| Hydrolysis Half-Life (H₂O) | 2.5 hours (pH 7, 25°C) |
Q. Table 2: Common Analytical Signatures
| Technique | Key Signal | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.25 (m, 6H, CH₂), 1.55 (s, 3H, CH₃) | |
| IR (neat) | 1805 cm⁻¹ (C=O), 610 cm⁻¹ (C-Cl) |
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